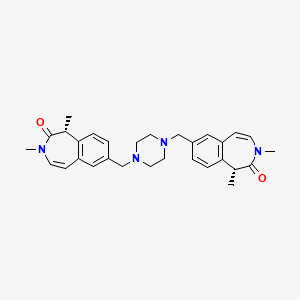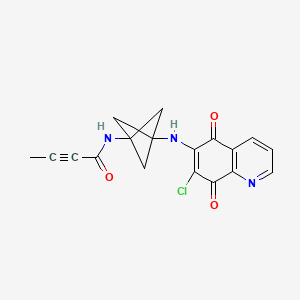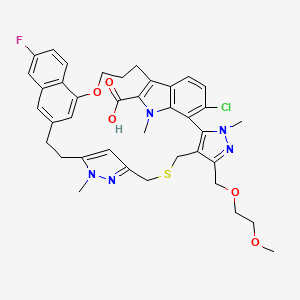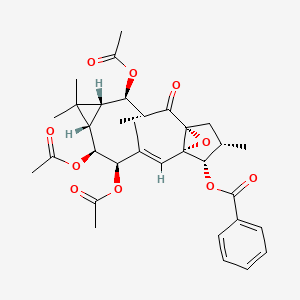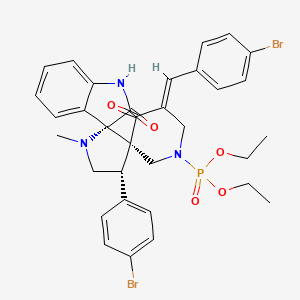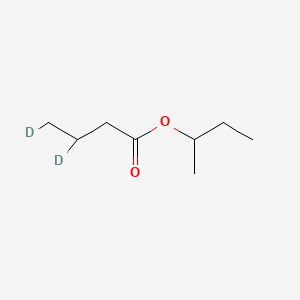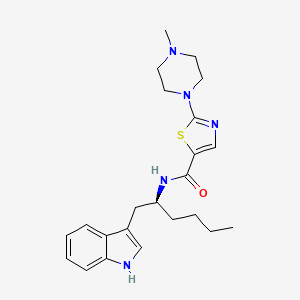
Anticancer agent 194
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 194 is a synthetic compound known for its potential in cancer treatment. It is characterized by its molecular formula C12H16ClN3O2 and a molecular weight of 269.73 g/mol . This compound has shown promise in preclinical studies for its ability to induce cell death in cancer cells, making it a candidate for further research and development in oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 194 involves multiple steps, starting with the preparation of the core structure followed by functionalization to achieve the desired properties. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of the compound.
Functionalization: The core structure is then functionalized through various chemical reactions to introduce specific functional groups that enhance its anticancer properties.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which offers advantages such as better heat and mass transfer, improved process control, and safety . This method allows for the efficient production of the compound in large quantities, making it suitable for further development and clinical trials.
Analyse Chemischer Reaktionen
Types of Reactions: Anticancer agent 194 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 194 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.
Biology: It is used in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Industry: It is used in the development of new anticancer drugs and formulations.
Wirkmechanismus
The mechanism of action of Anticancer agent 194 involves the induction of ferroptosis and autophagy in cancer cells . Ferroptosis is a form of programmed cell death characterized by the accumulation of reactive oxygen species and lipid peroxidation. Autophagy is a cellular process that involves the degradation of damaged organelles and proteins. This compound triggers these processes by increasing the levels of reactive oxygen species and decreasing the expression of glutathione peroxidase 4 (GPX4), a key enzyme involved in protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
- Quinoline-chalcone hybrids
- Nitrogen-containing heterocycles (e.g., pyrrole, pyrrolidine, pyridine)
Eigenschaften
Molekularformel |
C12H16ClN3O2 |
|---|---|
Molekulargewicht |
269.73 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-6-methoxy-3,4-dihydro-2H-quinoxaline-1-carboxamide |
InChI |
InChI=1S/C12H16ClN3O2/c1-18-9-2-3-11-10(8-9)14-6-7-16(11)12(17)15-5-4-13/h2-3,8,14H,4-7H2,1H3,(H,15,17) |
InChI-Schlüssel |
NNIROXLOWVWZQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(CCN2)C(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


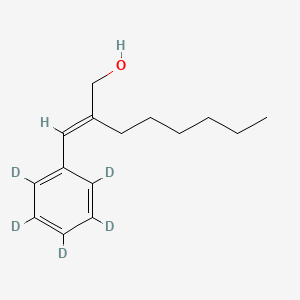
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate;hydrochloride](/img/structure/B12382469.png)
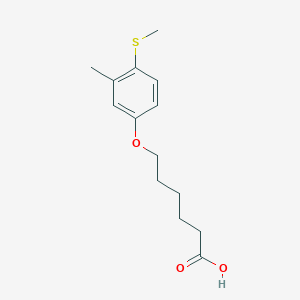
![3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)

